molecular formula C7H6N2 B1592419 5-Ethynylpyridin-2-amine CAS No. 82454-61-3

5-Ethynylpyridin-2-amine

Cat. No.: B1592419
CAS No.: 82454-61-3
M. Wt: 118.14 g/mol
InChI Key: ZVGIVKMNLUTRPN-UHFFFAOYSA-N
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Description

5-Ethynylpyridin-2-amine is an organic compound with the molecular formula C7H6N2 It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 5-position and an amino group at the 2-position of the pyridine ring

Mechanism of Action

Target of Action

This compound is primarily used for research and development purposes

Mode of Action

Amines can act as ligands, binding to receptors and triggering a response . The specific interactions of 5-Ethynylpyridin-2-amine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s worth noting that amines, including pyrimidines, play crucial roles in various biochemical pathways, including nucleotide synthesis

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound . Future research should focus on these aspects to understand how this compound behaves in the body.

Result of Action

As an amine, it may have various effects depending on its specific targets and interactions

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its action . Future studies should consider these factors to provide a comprehensive understanding of this compound’s behavior in different environments.

Biochemical Analysis

Biochemical Properties

5-Ethynylpyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in nucleotide excision repair, a crucial DNA repair mechanism. For instance, this compound can act as a substrate for excision repair when incorporated into DNA, leading to its removal by repair enzymes . This interaction highlights the compound’s potential in studying DNA repair pathways and its implications in genomic stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, when incorporated into DNA, this compound can induce cellular toxicity, leading to cell death . This effect is particularly notable in rapidly dividing cells, making it a potential candidate for cancer research. Additionally, the compound’s ability to cross the blood-brain barrier suggests its potential use in treating brain cancers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can be incorporated into DNA, where it is recognized as damage by nucleotide excision repair enzymes . This recognition triggers a repair response, leading to the excision of the compound from the DNA strand. The continuous cycle of incorporation and excision can result in a futile repair process, ultimately causing cell death. This mechanism underscores the compound’s potential as a tool for studying DNA repair and its therapeutic applications in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at 2-8°C . Long-term exposure to the compound can lead to sustained cellular toxicity, particularly in cells with high replication rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. For instance, high doses of this compound can induce severe cellular toxicity and cell death, particularly in rapidly dividing tissues . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into DNA. The compound’s metabolism is closely linked to nucleotide excision repair pathways, where it is recognized and excised by repair enzymes . This interaction affects metabolic flux and can influence the levels of metabolites involved in DNA synthesis and repair.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to cross the blood-brain barrier suggests that it can be distributed to the brain, making it a potential candidate for treating brain cancers . Additionally, its distribution within cells can affect its localization and accumulation, influencing its overall cellular effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the nucleus, where it can be incorporated into DNA . This localization is facilitated by its structural properties, allowing it to interact with nuclear proteins and enzymes involved in DNA repair. The presence of targeting signals or post-translational modifications may further direct the compound to specific nuclear compartments, enhancing its efficacy in DNA repair studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylpyridin-2-amine typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 2-iodopyridine with ethynyltrimethylsilane in the presence of a palladium catalyst and copper(I) iodide as a co-catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures. The resulting product is then deprotected to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the ethynyl group is oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form saturated amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like halides, thiols, and amines are used under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives such as pyridine carboxylic acids.

    Reduction: Saturated amines and other reduced derivatives.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Ethynylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    2-Aminopyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    5-Bromopyridin-2-amine: Contains a bromine atom instead of an ethynyl group, leading to different reactivity and applications.

    5-Ethynylpyridine: Lacks the amino group, affecting its biological activity and chemical properties.

Uniqueness: 5-Ethynylpyridin-2-amine is unique due to the presence of both the ethynyl and amino groups, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-ethynylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-6-3-4-7(8)9-5-6/h1,3-5H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGIVKMNLUTRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620708
Record name 5-Ethynylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82454-61-3
Record name 5-Ethynylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethynyl-pyridin-2-ylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 5-trimethylsilanylethynyl-pyridin-2-ylamine (example D.1 method 1 step 1) (32.08 g, 169 mmol) in THF (150 mL) and MeOH (350 mL) at 0° C. was added K2CO3 (2.33 g, 10 mol %) and the mixture was stirred at 0° C. for 5 h. Diluted with ice water (500 mL), extracted with TBME (3×500 mL), washed the combined organic layers with brine, dried over MgSO4. Removal of the solvent in vacuum left a dark brown solid, which was dissolved in hot ethyl acetate and precipitated with n-heptane trituration to give the 5-ethynyl-pyridin-2-ylamine (14.61 g, 73%) as a light brown solid. Evaporation of the mother liquor followed by silica gel column chromatography gave a brown solid which was triturated with ether and n-heptane to give a second crop of the title compound (3.26 g, 16%) as a light brown solid. MS (EI) 118.1 [(M)+]; mp 143° C.
Quantity
32.08 g
Type
reactant
Reaction Step One
Name
Quantity
2.33 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 4-(6-amino-pyridin-3-yl)-2-methyl-but-3-yn-2-ol (example D.1 method 2 step 1) (22.5 g, 128 mmol) in toluene (500 mL) was refluxed in the presence of powdered NaOH (3.83 g, 96 mmol) for 16 h. The solvent was removed under reduced pressure to leave a brown residue which was purified by silica gel column chromatography with dichloromethane and ether, followed by trituration with heptane to give the title compound (5.5 g, 36%) (31.1 g, 100%) as light red solid. MS (EI) 118.1 [(M)+]; mp 143° C.
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.83 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 4-(6-amino-pyridin-3-yl)-2-methyl-but-3-yn-2-ol (example D.1 method 2 step 1) (22.5 g, 128 mmol) in toluene (500 mL) was refluxed in the presence of powdered NaOH (3.83 g, 96 mmol) for 16 h. The solvent was removed under reduced pressure to leave a brown residue which was purified by silica gel column chromatography with dichloromethane and ether, followed by trituration with heptane to give the title compound (5.5 g, 36%) (31.1 g, 100%) as light red solid. MS (EI) 118.1 [(M)+]; mp 143° C.
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.83 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 5-trimethylsilanylethynyl-pyridin-2-ylamine (26 mg, 137 μmol) described in Manufacturing Example 28-1-2 in tetrahydrofuran (1 mL) and methanol (1 mL) was added potassium carbonate (37.9 mg, 274 μmol) at room temperature, which was stirred for 1 hour at room temperature. The reaction solution was partitioned into water and ethyl acetate at 0° C. The organic layer was washed with saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was concentrated under a reduced pressure. The residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the title compound (16 mg, 99%).
Quantity
26 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
37.9 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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